molecular formula C12H23ClN2O2 B2630317 Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2375267-96-0

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2630317
CAS No.: 2375267-96-0
M. Wt: 262.78
InChI Key: SZQZEUHNZSFMQA-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-2-azaspiro[33]heptane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride typically involves the reaction of intermediate compounds under specific conditions. One common method involves the reaction of an intermediate amine with tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 80°C for 4 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(aminomethyl)-2-azaspiro[33]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQZEUHNZSFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-96-0
Record name tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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